3-Amino-5-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-hydroxyisonicotinaldehyde is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the use of Sandmeyer chemistry on 3,5-diamino-1,2,4-triazole to form the di-diazonium salt, followed by displacement with nitrite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxyisonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-hydroxyisonicotinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets and pathways. For instance, as an analogue of pyridoxal 5’-phosphate, it forms Schiff bases with amino acids, facilitating studies on enzyme kinetics and mechanisms . The compound’s ability to form imines and other derivatives is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar in structure but lacks the amino group.
3-Amino-5-methylisoxazole: Contains an isoxazole ring instead of a pyridine ring.
Uniqueness
3-Amino-5-hydroxyisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structural similarity to vitamin B6 analogues makes it particularly valuable for biochemical studies.
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-amino-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H,7H2 |
InChI Key |
NYBWPUSPPJHSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.